molecular formula C8H7F B14741981 1-Fluorocycloocta-1,3,5,7-tetraene CAS No. 1884-66-8

1-Fluorocycloocta-1,3,5,7-tetraene

Cat. No.: B14741981
CAS No.: 1884-66-8
M. Wt: 122.14 g/mol
InChI Key: MITQXVFUTKIVSZ-UHFFFAOYSA-N
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Description

1-Fluorocycloocta-1,3,5,7-tetraene is a fluorinated derivative of cycloocta-1,3,5,7-tetraene (COT), a non-aromatic, fully conjugated 8-membered hydrocarbon ring. The parent compound, COT, is a pale yellow liquid with a molecular formula of C₈H₈, a molecular weight of 104.15 g/mol, and a density of 0.904 g/cm³ . It exhibits a strained structure due to its non-planar geometry, leading to unique reactivity in cycloaddition and ring-opening reactions . Substitution with fluorine at the 1-position introduces electronegativity and steric effects, altering electronic distribution and reactivity.

Properties

CAS No.

1884-66-8

Molecular Formula

C8H7F

Molecular Weight

122.14 g/mol

IUPAC Name

fluorocyclooctatetraene

InChI

InChI=1S/C8H7F/c9-8-6-4-2-1-3-5-7-8/h1-7H

InChI Key

MITQXVFUTKIVSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Fluorocycloocta-1,3,5,7-tetraene can be achieved through several methods. One common approach involves the fluorination of cyclooctatetraene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of cyclooctatetraene in an appropriate solvent. The reaction mixture is then stirred at room temperature until the desired product is formed.

Chemical Reactions Analysis

1-Fluorocycloocta-1,3,5,7-tetraene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of fluorinated cyclooctatetraene derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully hydrogenated products.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated cyclooctatetraene epoxides, while reduction could produce fluorinated cyclooctane derivatives.

Scientific Research Applications

1-Fluorocycloocta-1,3,5,7-tetraene has several applications in scientific research:

    Chemistry: This compound is used as a building block for the synthesis of more complex fluorinated organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Fluorinated compounds are often used in biological studies due to their ability to interact with biological molecules in unique ways. This compound may be used in studies involving enzyme inhibition or receptor binding.

    Medicine: Fluorinated compounds are important in medicinal chemistry for the development of pharmaceuticals. This compound could be explored for its potential therapeutic properties.

    Industry: In the industrial sector, fluorinated compounds are used in the production of materials with special properties, such as increased chemical resistance or stability. This compound may find applications in the development of advanced materials.

Mechanism of Action

The mechanism by which 1-Fluorocycloocta-1,3,5,7-tetraene exerts its effects depends on the specific context of its use. In chemical reactions, the fluorine atom can influence the reactivity and stability of the compound. In biological systems, the fluorine atom may interact with enzymes or receptors, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Table 1: Key Properties of Cyclooctatetraene Derivatives

Compound Molecular Formula Substituent Molecular Weight (g/mol) Stability Key Reactivity
Cycloocta-1,3,5,7-tetraene (COT) C₈H₈ None 104.15 Low (flammable) Undergoes Diels-Alder reactions, silicon hydride additions
This compound C₈H₇F Fluorine 122.14 Moderate* Expected enhanced electrophilicity; potential for regioselective fluorination
7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene C₈H₅Br Bromine 181.03 High Resists ring-opening due to bicyclic strain; undergoes substitution reactions
Tetrasubstituted COT derivatives (e.g., 1,4,5,8-tetrasubstituted) C₈H₄X₄ Variable Variable High Symmetrical substitution stabilizes ring; used in coordination chemistry

*Inferred from fluorine’s electron-withdrawing effects and comparisons to halogenated analogs.

Key Observations:

This contrasts with brominated analogs (e.g., 7-bromobicyclo-COT), where steric bulk dominates reactivity .

Strain and Stability: The bicyclo[4.2.0]octa-tetraene framework () exhibits higher rigidity and thermal stability due to fused rings, whereas mono-substituted COT derivatives like the fluorinated variant retain ring flexibility, making them prone to conformational changes .

Cycloaddition Reactions

COT reacts with silicon hydrides (e.g., SiH₄) to form stable adducts under mild conditions . In contrast, tetrasubstituted COT derivatives (e.g., 1,4,5,8-tetramethyl-COT) show suppressed cycloaddition activity due to steric hindrance .

Ring-Opening and Rearrangements

The parent COT undergoes thermal ring-opening to form linear polyenes, a process influenced by substituents. Computational studies () suggest that electron-withdrawing groups like fluorine may lower the activation energy for ring-closure rearrangements (e.g., forming cycloocta-1,3,5-triene) by stabilizing transition states through inductive effects.

Coordination Chemistry

Symmetrically substituted COT derivatives (e.g., 1,2,5,6-tetrasubstituted) form stable complexes with transition metals like Cu(II) and Ni(II), acting as π-ligands .

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